molecular formula C32H45N3O6S B587230 Nelfinavir Sulfone CAS No. 1041389-29-0

Nelfinavir Sulfone

Cat. No. B587230
CAS RN: 1041389-29-0
M. Wt: 599.787
InChI Key: CKCOHFQEUWGPMO-HKWSIXNMSA-N
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Description

Nelfinavir Sulfone is a derivative of Nelfinavir, which is a potent HIV-1 protease inhibitor . It is used in combination with other antiviral drugs in the treatment of HIV in both adults and children . Nelfinavir inhibits the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles .


Molecular Structure Analysis

The molecular structure of Nelfinavir Sulfone is characterized by a chemical formula of C32H45N3O6S . Its exact mass is 599.30 and its molecular weight is 599.790 . The elemental analysis shows that it contains Carbon (64.08%), Hydrogen (7.56%), Nitrogen (7.01%), Oxygen (16.00%), and Sulfur (5.35%) .

Safety and Hazards

The safety data sheet for Nelfinavir provides some information about its safety and hazards . It suggests avoiding dust formation and inhalation, and recommends using personal protective equipment as required . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is advised .

properties

IUPAC Name

(3S,4aS,8aS)-2-[(2R,3R)-4-(benzenesulfonyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45N3O6S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-42(40,41)24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCOHFQEUWGPMO-HKWSIXNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)NC(CS(=O)(=O)C2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1O)C(=O)N[C@@H](CS(=O)(=O)C2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858170
Record name (3S,4aS,8aS)-2-[(2R,3R)-4-(Benzenesulfonyl)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)butyl]-N-tert-butyldecahydroisoquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nelfinavir Sulfone

CAS RN

1041389-29-0
Record name Nelfinavir sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1041389290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S,4aS,8aS)-2-[(2R,3R)-4-(Benzenesulfonyl)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)butyl]-N-tert-butyldecahydroisoquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NELFINAVIR SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2KT5PA969
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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